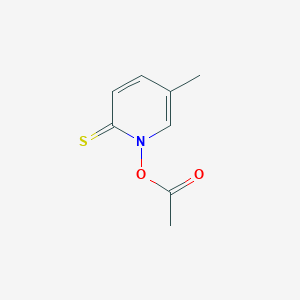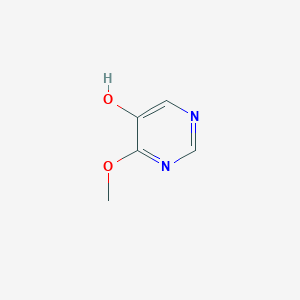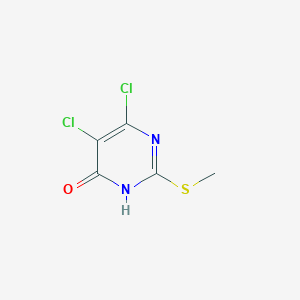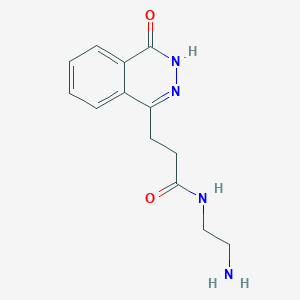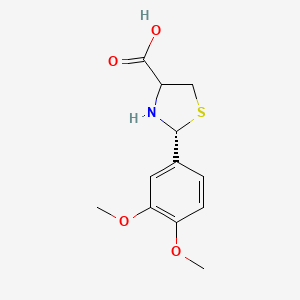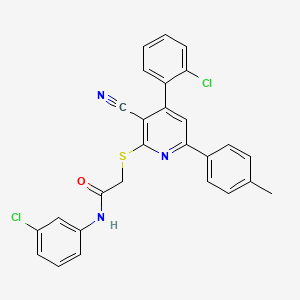
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thioacetamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenylamine, 2-chlorobenzaldehyde, and p-tolylacetonitrile. The synthesis may proceed through the following steps:
Formation of the Pyridine Ring: The reaction between 2-chlorobenzaldehyde and p-tolylacetonitrile in the presence of a base such as potassium carbonate to form the pyridine ring.
Thioacetamide Formation:
Final Assembly: Coupling the intermediate products under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction of the cyano group to an amine.
Substitution: Halogen substitution reactions, particularly involving the chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the cyano group.
Halogenated Derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide: shares structural similarities with other thioacetamides and pyridine derivatives.
N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide: A similar compound with a different position of the chlorine atom.
Uniqueness
- The unique combination of chlorophenyl, cyano, and pyridinyl groups in this compound contributes to its distinct chemical properties and potential applications.
- Its specific molecular interactions and biological activities may differ from other similar compounds, making it a valuable subject for further research.
Eigenschaften
Molekularformel |
C27H19Cl2N3OS |
|---|---|
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-[4-(2-chlorophenyl)-3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H19Cl2N3OS/c1-17-9-11-18(12-10-17)25-14-22(21-7-2-3-8-24(21)29)23(15-30)27(32-25)34-16-26(33)31-20-6-4-5-19(28)13-20/h2-14H,16H2,1H3,(H,31,33) |
InChI-Schlüssel |
OSRJQSBFIVCULL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)SCC(=O)NC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


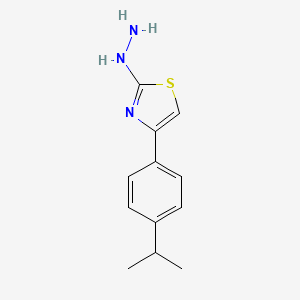
![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15054056.png)
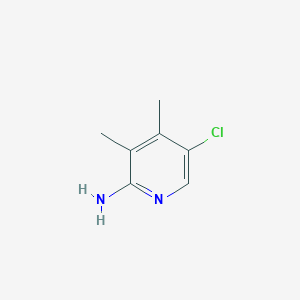
![2-(2-Benzoyl-5-phenyl-2H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide](/img/structure/B15054069.png)
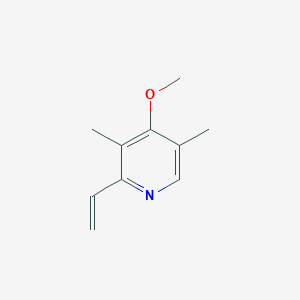
![tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15054075.png)
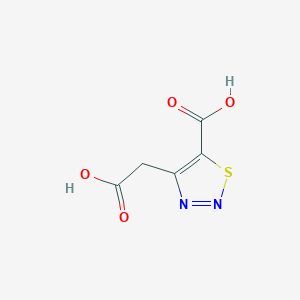
![tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B15054094.png)
![(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B15054099.png)
